Cas no 2757961-07-0 (3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid)
![3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid structure](https://www.kuujia.com/scimg/cas/2757961-07-0x500.png)
3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2757961-07-0
- 3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
- EN300-37153237
- 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
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- Inchi: 1S/C15H14O5S/c1-10-3-5-14(6-4-10)21(18,19)20-13-8-11(2)7-12(9-13)15(16)17/h3-9H,1-2H3,(H,16,17)
- InChI Key: ZIJJSKAFNSPYFD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=CC(C(=O)O)=CC(C)=C1
Computed Properties
- Exact Mass: 306.05619472g/mol
- Monoisotopic Mass: 306.05619472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89Ų
- XLogP3: 3.3
3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153237-0.05g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153237-0.5g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153237-10.0g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37153237-0.1g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37153237-1.0g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153237-2.5g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153237-0.25g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37153237-5.0g |
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid |
2757961-07-0 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 |
3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid Related Literature
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1. Book reviews
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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9. Back matter
Additional information on 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
Professional Introduction to 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic Acid (CAS No. 2757961-07-0)
3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid, identified by its Chemical Abstracts Service Number (CAS No. 2757961-07-0), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its complex functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid consists of a benzoic acid core substituted with a methyl group at the 3-position and a sulfonyloxy group at the 5-position, linked to a 4-methylbenzene ring. This arrangement imparts specific electronic and steric properties, making it a valuable scaffold for designing novel molecules with tailored biological functions.
In recent years, there has been a growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential applications in treating various diseases, including inflammation, cancer, and neurodegenerative disorders. The presence of the sulfonyloxy group in 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid suggests that it may exhibit inhibitory effects on certain enzymes and receptors, which are crucial targets in drug development.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have been investigating its interactions with biological targets such as kinases, proteases, and transcription factors. Preliminary studies indicate that 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid may possess inhibitory activity against specific enzymes involved in pathways relevant to cancer progression. For instance, its structure resembles known inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
The synthesis of 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective oxidation processes, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the advancements in organic chemistry that enable the production of such intricate molecules.
Evaluation of the pharmacokinetic properties of 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid is essential for assessing its potential as a therapeutic agent. Studies have begun to explore its solubility, stability, and metabolic pathways in vitro and in vivo. Understanding these parameters is crucial for optimizing drug delivery systems and predicting clinical efficacy. Additionally, computational modeling techniques have been utilized to predict the binding affinity of this compound to target proteins, providing insights into its mechanism of action.
The role of benzoic acid derivatives in modulating inflammatory responses has also been extensively studied. Inflammatory processes are central to many diseases, and targeting key inflammatory mediators can lead to effective therapeutic interventions. Research suggests that compounds like 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid may interact with inflammatory signaling pathways by inhibiting the production of pro-inflammatory cytokines. This capability makes it a promising candidate for developing anti-inflammatory drugs.
In conclusion, 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid (CAS No. 2757961-07-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities position it as a valuable tool for further research into novel therapeutic agents. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing some of the most challenging medical conditions faced today.
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